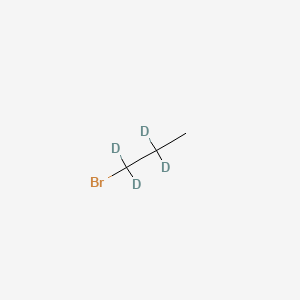
Ethyl (1-formylpyrrolidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1-formylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C8H14N2O3. It is known for its unique structure, which includes a pyrrolidine ring, a formyl group, and a carbamate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1-formylpyrrolidin-3-yl)carbamate typically involves the reaction of ethyl carbamate with a formylating agent in the presence of a base. One common method includes the use of formic acid or formic acid derivatives as the formylating agent. The reaction is usually carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes waste.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (1-formylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ethyl (1-carboxy-3-pyrrolidinyl)carbamate.
Reduction: Ethyl (1-hydroxymethyl-3-pyrrolidinyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (1-formylpyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Wirkmechanismus
The mechanism of action of Ethyl (1-formylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can alter the function of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl carbamate: A simpler analog with a similar carbamate ester group but lacking the formyl and pyrrolidine moieties.
Methyl (1-formyl-3-pyrrolidinyl)carbamate: A closely related compound with a methyl group instead of an ethyl group on the carbamate ester.
N-Formylpyrrolidine: A compound with a formyl group attached directly to the pyrrolidine ring, lacking the carbamate ester.
Uniqueness: Ethyl (1-formylpyrrolidin-3-yl)carbamate is unique due to its combination of a formyl group, a pyrrolidine ring, and a carbamate ester. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
184107-59-3 |
|---|---|
Molekularformel |
C8H14N2O3 |
Molekulargewicht |
186.211 |
IUPAC-Name |
ethyl N-(1-formylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-8(12)9-7-3-4-10(5-7)6-11/h6-7H,2-5H2,1H3,(H,9,12) |
InChI-Schlüssel |
GTPQAMGEYXOMPW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1CCN(C1)C=O |
Synonyme |
Carbamic acid, (1-formyl-3-pyrrolidinyl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2,2-Trifluoro-1-[(3R)-3-methylpiperidin-1-yl]ethan-1-one](/img/structure/B573420.png)




